

Spectroscopic Data of 1,3,2-Dioxathianes: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,3,2-Dioxathiane

CAS No.: 3358-26-7

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This technical guide provides a comprehensive exploration of the spectroscopic properties of **1,3,2-dioxathiane** and its common derivatives, **1,3,2-dioxathiane** 2-oxide (trimethylene sulfite) and **1,3,2-dioxathiane** 2,2-dioxide (trimethylene sulfate). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds and require a deep understanding of their structural characterization through modern spectroscopic techniques.

Introduction: The Chemistry and Significance of 1,3,2-Dioxathianes

The **1,3,2-dioxathiane** ring system, a six-membered heterocycle containing two oxygen atoms and one sulfur atom, is a fundamental structure in organic chemistry. The oxidation state of the sulfur atom gives rise to the most commonly encountered and stable derivatives: the cyclic sulfite (**1,3,2-dioxathiane** 2-oxide) and the cyclic sulfate (**1,3,2-dioxathiane** 2,2-dioxide).

These compounds are not merely of academic interest; they serve as versatile intermediates in organic synthesis and have found applications as electrolyte additives in lithium-ion batteries.

The reactivity and utility of these molecules are intrinsically linked to their three-dimensional structure and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these characteristics. This guide will delve into the theoretical

underpinnings and practical application of these methods for the unambiguous characterization of **1,3,2-dioxathiane 2-oxide** and **1,3,2-dioxathiane 2,2-dioxide**.

Part 1: **1,3,2-Dioxathiane 2-Oxide (Trimethylene Sulfite)**

1,3,2-Dioxathiane 2-oxide, commonly known as trimethylene sulfite, is the cyclic ester of 1,3-propanediol and sulfurous acid. Its conformational analysis has been a subject of significant interest, with studies indicating a preference for a chair conformation with the S=O bond in an axial position to minimize dipole-dipole interactions.

Synthesis of **1,3,2-Dioxathiane 2-Oxide**

A standard laboratory synthesis involves the reaction of 1,3-propanediol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of **1,3,2-Dioxathiane 2-Oxide**

- To a stirred solution of 1,3-propanediol and pyridine in a suitable solvent (e.g., dry benzene or dichloromethane) under an inert atmosphere and cooled in an ice bath, a solution of thionyl chloride in the same solvent is added dropwise.
- The reaction mixture is allowed to stir at room temperature for several hours.
- The resulting precipitate (pyridinium hydrochloride) is removed by filtration.
- The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by distillation under reduced pressure or column chromatography.

¹H NMR Spectroscopy of **1,3,2-Dioxathiane 2-Oxide**

The ^1H NMR spectrum of **1,3,2-dioxathiane 2-oxide** is characteristic of a symmetrically substituted propane system within a constrained ring. The chair conformation leads to magnetically non-equivalent axial and equatorial protons on the same carbon atom, resulting in complex splitting patterns.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz
H-4, H-6 (axial)	~4.5	Multiplet	
H-4, H-6 (equatorial)	~3.9	Multiplet	
H-5 (axial)	~1.6	Multiplet	
H-5 (equatorial)	~2.2	Multiplet	

Interpretation:

The protons on C-4 and C-6, being adjacent to two oxygen atoms, are the most deshielded and appear at the lowest field. The axial protons are typically found at a different chemical shift than the equatorial protons due to anisotropic effects of the C-O and S=O bonds. The protons on C-5 are in a more aliphatic environment and thus resonate at a higher field. The complex multiplicity of all signals arises from geminal and vicinal couplings between the axial and equatorial protons.

^{13}C NMR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide

The proton-decoupled ^{13}C NMR spectrum of **1,3,2-dioxathiane 2-oxide** is relatively simple, showing two signals corresponding to the two distinct carbon environments.

Carbon	Chemical Shift (δ) ppm
C-4, C-6	~65
C-5	~27

Interpretation:

The carbons C-4 and C-6 are bonded to two oxygen atoms, which results in a significant downfield shift to approximately 65 ppm. The C-5 carbon, being a simple methylene group, resonates at a much higher field, around 27 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2-Oxide

The infrared spectrum is dominated by a strong absorption band corresponding to the S=O stretching vibration. The position of this band is indicative of the conformational preference of the S=O group.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
S=O stretch (axial)	~1190	Strong
C-O stretch	~1000-1100	Strong
C-H stretch	~2850-2960	Medium

Interpretation:

A strong absorption band around 1190 cm⁻¹ is characteristic of an axial S=O bond in a six-membered cyclic sulfite. The absence of a significant band in the 1230-1250 cm⁻¹ region further supports the predominance of the axial conformer. The strong C-O stretching vibrations and the C-H stretching vibrations of the methylene groups are also prominent features of the spectrum.

Mass Spectrometry of 1,3,2-Dioxathiane 2-Oxide

The electron ionization (EI) mass spectrum of **1,3,2-dioxathiane** 2-oxide provides valuable information about its molecular weight and fragmentation pattern.

m/z	Proposed Fragment
122	[M] ⁺ • (Molecular Ion)
74	[C ₃ H ₆ O] ⁺ •
58	[C ₃ H ₆ O] ⁺ •
42	[C ₃ H ₆] ⁺ •

Interpretation:

The molecular ion peak is expected at m/z 122. A characteristic fragmentation pathway for cyclic sulfites is the loss of SO₂ (64 Da), which would lead to a fragment at m/z 58. However, other fragmentation pathways, such as the loss of SO (48 Da) to give a fragment at m/z 74, or the loss of CH₂O (30 Da) followed by other rearrangements, can also occur. The base peak may correspond to a stable hydrocarbon fragment.

Part 2: 1,3,2-Dioxathiane 2,2-Dioxide (Trimethylene Sulfate)

1,3,2-Dioxathiane 2,2-dioxide, or trimethylene sulfate, is the cyclic sulfate ester of 1,3-propanediol. It is a highly reactive compound due to the ring strain and the presence of the good leaving group (sulfate). It is often used as an electrolyte additive to improve the performance of lithium-ion batteries.

Synthesis of 1,3,2-Dioxathiane 2,2-Dioxide

Trimethylene sulfate can be synthesized by the oxidation of trimethylene sulfite or directly from 1,3-propanediol and a sulfating agent like sulfuryl chloride (SO₂Cl₂).^[1]

Experimental Protocol: Synthesis of **1,3,2-Dioxathiane 2,2-Dioxide**

- From **1,3,2-Dioxathiane 2-Oxide**: The cyclic sulfite is dissolved in a suitable solvent mixture (e.g., acetonitrile and water) and treated with an oxidizing agent such as ruthenium(III) chloride (catalytic amount) and sodium periodate at a controlled temperature.

- From 1,3-Propanediol: 1,3-propanediol is reacted with sulfuryl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent at low temperature.
- Work-up for both methods typically involves extraction, washing, drying, and removal of the solvent.
- The crude product is then purified, usually by recrystallization.

¹H NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The ¹H NMR spectrum of **1,3,2-dioxathiane 2,2-dioxide** is simpler than that of the corresponding sulfite due to the higher symmetry of the sulfate group.

Proton	Chemical Shift (δ) ppm	Multiplicity
H-4, H-6	~4.6	Triplet
H-5	~2.3	Quintet

Interpretation:

The protons on C-4 and C-6 are equivalent and appear as a triplet due to coupling with the two protons on C-5. The protons on C-5 are also equivalent and appear as a quintet due to coupling with the four protons on C-4 and C-6. The downfield shift of the H-4/H-6 protons is due to the strong electron-withdrawing effect of the adjacent sulfate group.

¹³C NMR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The ¹³C NMR spectrum of **1,3,2-dioxathiane 2,2-dioxide** is also straightforward, with two distinct signals.

Carbon	Chemical Shift (δ) ppm
C-4, C-6	~70
C-5	~22

Interpretation:

Similar to the sulfite, the C-4 and C-6 carbons are significantly deshielded by the adjacent oxygen atoms of the sulfate group, resonating around 70 ppm. The C-5 carbon appears at a much higher field, around 22 ppm.

IR Spectroscopy of 1,3,2-Dioxathiane 2,2-Dioxide

The IR spectrum of trimethylene sulfate is characterized by very strong absorption bands for the symmetric and asymmetric stretching vibrations of the S=O bonds.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Asymmetric SO ₂ stretch	~1380	Very Strong
Symmetric SO ₂ stretch	~1190	Very Strong
C-O stretch	~1000-1100	Strong
C-H stretch	~2900-3000	Medium

Interpretation:

The two intense bands for the SO₂ stretching vibrations are the most prominent features of the spectrum and are diagnostic for the cyclic sulfate functionality. The C-O and C-H stretching bands are also present.

Mass Spectrometry of 1,3,2-Dioxathiane 2,2-Dioxide

The EI mass spectrum of **1,3,2-dioxathiane** 2,2-dioxide reveals its molecular weight and characteristic fragmentation pathways.^[2]

m/z	Proposed Fragment
138	[M] ⁺ • (Molecular Ion)
74	[C ₃ H ₆ O ₂] ⁺ •
56	[C ₃ H ₄ O] ⁺ •
42	[C ₃ H ₆] ⁺ •

Interpretation:

The molecular ion peak is observed at m/z 138. A common fragmentation for cyclic sulfates is the loss of SO_2 (64 Da) to give a fragment at m/z 74. Further fragmentation can lead to the loss of water or other small molecules, resulting in the observed smaller fragments.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of **1,3,2-dioxathiane** 2-oxide and **1,3,2-dioxathiane** 2,2-dioxide. A thorough understanding of their spectral features is crucial for confirming their synthesis, assessing their purity, and gaining insights into their conformational behavior and electronic structure. This knowledge is fundamental for their effective application in both academic research and industrial settings.

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